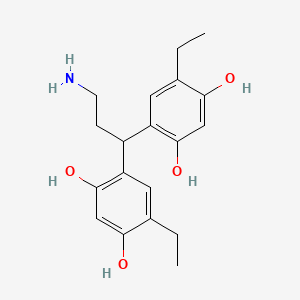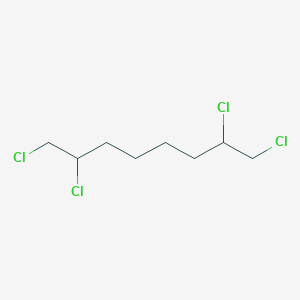
1,2,7,8-Tetrachlorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,7,8-Tetrachlorooctane is a chlorinated hydrocarbon with the molecular formula C8H14Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .
Méthodes De Préparation
1,2,7,8-Tetrachlorooctane can be synthesized through the chlorination of octane. The process involves the addition of chlorine to octane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
1,2,7,8-Tetrachlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: Although less common, this compound can undergo oxidation to form chlorinated alcohols or acids under strong oxidative conditions.
Applications De Recherche Scientifique
1,2,7,8-Tetrachlorooctane has several applications in scientific research, including:
Environmental Analysis: It is used as a reference standard in the analysis of chlorinated hydrocarbons in environmental samples. This helps in monitoring pollution levels and studying the environmental impact of chlorinated compounds.
Forensic Science: The compound is utilized in forensic investigations to identify and quantify chlorinated hydrocarbons in various samples.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chlorinated compounds and is used in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,7,8-Tetrachlorooctane involves its interaction with cellular components. The compound can disrupt cellular membranes due to its lipophilic nature, leading to changes in membrane permeability and function. Additionally, it can interfere with enzymatic activities by binding to active sites or altering enzyme conformation. These interactions can result in various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
1,2,7,8-Tetrachlorooctane is unique among polychloroalkanes due to its specific chlorination pattern. Similar compounds include:
1,2,3,4-Tetrachlorooctane: Differing in the position of chlorine atoms, this compound exhibits different reactivity and applications.
1,2,5,6-Tetrachlorooctane: Another isomer with distinct chemical properties and uses.
Hexachlorooctane: With six chlorine atoms, this compound has higher stability and different industrial applications.
Propriétés
Numéro CAS |
865306-19-0 |
|---|---|
Formule moléculaire |
C8H14Cl4 |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
1,2,7,8-tetrachlorooctane |
InChI |
InChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2 |
Clé InChI |
HSMSIETXIWFBCT-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CCl)Cl)CC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene](/img/structure/B12543793.png)
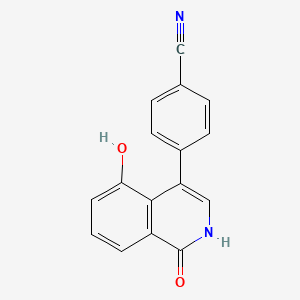

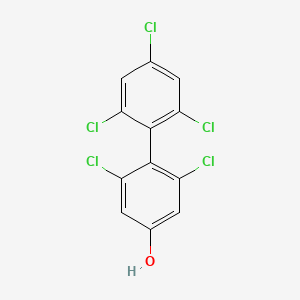

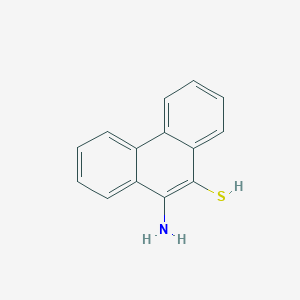
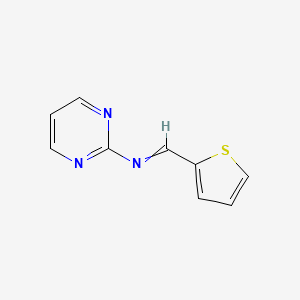
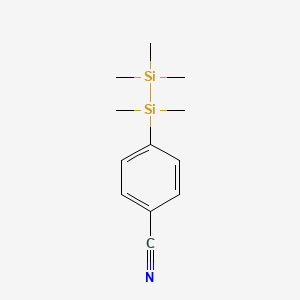
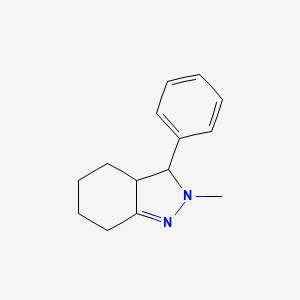
![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)
